molecular formula C13H17ClO2 B8708159 5-chloro-2-(2-ethylbutoxy)Benzaldehyde

5-chloro-2-(2-ethylbutoxy)Benzaldehyde

Cat. No.: B8708159
M. Wt: 240.72 g/mol
InChI Key: QZUGUWSSLSAFJH-UHFFFAOYSA-N
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Description

5-chloro-2-(2-ethylbutoxy)Benzaldehyde is an organic compound with a molecular formula of C12H15ClO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the 5-position and a 2-(2-ethyl-butoxy) group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(2-ethylbutoxy)Benzaldehyde can be achieved through several methods. One common approach involves the alkylation of 5-chloro-2-hydroxybenzaldehyde with 2-ethylbutyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help scale up the production while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-(2-ethylbutoxy)Benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 5-Chloro-2-(2-ethyl-butoxy)benzoic acid.

    Reduction: 5-Chloro-2-(2-ethyl-butoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-2-(2-ethylbutoxy)Benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-chloro-2-(2-ethylbutoxy)Benzaldehyde depends on its specific application. In general, the aldehyde group can react with nucleophiles, forming covalent bonds with biological molecules. This reactivity can be exploited in various biochemical assays and synthetic processes. The chlorine atom and the 2-(2-ethyl-butoxy) group may also influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-(2-methyl-butoxy)-benzaldehyde
  • 5-Chloro-2-(2-ethyl-hexoxy)-benzaldehyde
  • 5-Chloro-2-(2-propyl-butoxy)-benzaldehyde

Uniqueness

5-chloro-2-(2-ethylbutoxy)Benzaldehyde is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. The presence of the 2-(2-ethyl-butoxy) group provides steric and electronic effects that can differentiate it from other similar compounds.

Properties

Molecular Formula

C13H17ClO2

Molecular Weight

240.72 g/mol

IUPAC Name

5-chloro-2-(2-ethylbutoxy)benzaldehyde

InChI

InChI=1S/C13H17ClO2/c1-3-10(4-2)9-16-13-6-5-12(14)7-11(13)8-15/h5-8,10H,3-4,9H2,1-2H3

InChI Key

QZUGUWSSLSAFJH-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)COC1=C(C=C(C=C1)Cl)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-chloro-2-hydroxybenzaldehyde, 2.1 g (13.4 mmol) DMF (50 mL) under N2 atmosphere at RT was added 3-(chloromethyl)pentane (1.92 g 15.6 mmol), K2CO3 (4.5 g, 32.6 mmol) and tetrabutylammonium iodide (0.35 g, 0.9 mmol). The resulting mixture was stirred at 120° C. for 5 hours. The mixture was partitioned between water (80 ml) and EtOAc (80 ml). The organic layer was washed with water (80 ml) followed by brine (80 ml), dried over (Na2SO4), filtered and the volatiles were removed in vacuo. The crude product was purified on silica to yield to yield 2.83 g of 5-Chloro-2-(2-ethyl-butoxy)-benzaldehyde, 10.
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0 (± 1) mol
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50 mL
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1.92 g
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4.5 g
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0.35 g
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